Home > Products > Screening Compounds P73935 > O-Desmethyl gefitinib D8
O-Desmethyl gefitinib D8 -

O-Desmethyl gefitinib D8

Catalog Number: EVT-12564720
CAS Number:
Molecular Formula: C21H22ClFN4O3
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Desmethyl gefitinib D8 is a deuterated analog of O-desmethyl gefitinib, which itself is a metabolite of gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. This compound is primarily utilized in research settings to study pharmacokinetics, drug metabolism, and the biological effects of EGFR inhibition. The introduction of deuterium into its structure enhances its stability and can improve the sensitivity of analytical methods used to detect and quantify the compound in biological samples.

Source

O-Desmethyl gefitinib D8 can be sourced from various chemical suppliers specializing in research chemicals. Notable suppliers include GlpBio, MedChemExpress, and BenchChem, which provide this compound for research purposes only, emphasizing that it is not intended for human use .

Classification

O-Desmethyl gefitinib D8 falls under the category of pharmaceutical compounds and specifically belongs to the class of tyrosine kinase inhibitors. Its primary application is in cancer research, particularly in studies involving lung cancer treatments targeting the EGFR pathway.

Synthesis Analysis

Methods

The synthesis of O-Desmethyl gefitinib D8 involves the deuteration of O-desmethyl gefitinib. This process typically utilizes deuterated reagents or solvents during the synthesis to incorporate deuterium atoms into the molecule. The main synthetic route includes:

  1. Starting Material: O-desmethyl gefitinib.
  2. Deuteration Process: The reaction may involve deuterated solvents such as deuterated methanol or other suitable deuterated reagents.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate O-desmethyl gefitinib D8 from by-products and unreacted materials .

Technical Details

The technical aspects of synthesizing O-desmethyl gefitinib D8 require precise control over reaction conditions to ensure efficient incorporation of deuterium while minimizing side reactions. Analytical techniques such as mass spectrometry are often used to confirm the successful incorporation of deuterium into the compound.

Molecular Structure Analysis

Structure

The molecular formula for O-desmethyl gefitinib D8 is C21H22ClFN4O3, with a molecular weight that reflects the presence of deuterium atoms. The structure features a substituted aniline moiety linked to a quinazoline core, characteristic of EGFR inhibitors.

Data

  • CAS Number: 145925623
  • Molecular Weight: Approximately 421.88 g/mol
  • Structural Characteristics: The presence of chlorine and fluorine atoms in its structure contributes to its biological activity against EGFR .
Chemical Reactions Analysis

Reactions

O-desmethyl gefitinib D8 undergoes various chemical reactions typical of pharmaceutical compounds, including:

  1. Metabolic Reactions: It may be subject to phase I metabolic processes such as oxidation and reduction, primarily mediated by cytochrome P450 enzymes.
  2. Conjugation Reactions: Phase II metabolism may involve conjugation with glucuronic acid or sulfate groups, enhancing solubility for excretion.

Technical Details

Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to monitor these reactions and quantify metabolites in biological samples .

Mechanism of Action

Process

O-desmethyl gefitinib D8 functions as an inhibitor of the epidermal growth factor receptor tyrosine kinase activity. By binding to the ATP-binding site of EGFR, it prevents autophosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival.

Data

The inhibition mechanism is critical in cancer therapy as it leads to reduced tumor growth and increased apoptosis in cancer cells expressing mutated forms of EGFR. Studies have shown that O-desmethyl gefitinib exhibits potency comparable to its parent compound gefitinib in inhibiting cell lines with EGFR mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Freely soluble in dimethyl sulfoxide; slightly soluble in methanol and ethanol.

Chemical Properties

  • Stability: The incorporation of deuterium enhances stability compared to non-deuterated analogs, making it suitable for long-term studies.
  • Reactivity: Similar reactivity patterns as other tyrosine kinase inhibitors; sensitive to hydrolysis under certain conditions .
Applications

O-desmethyl gefitinib D8 has several scientific applications:

  1. Pharmacokinetic Studies: Used extensively in research to understand the absorption, distribution, metabolism, and excretion (ADME) properties of drugs.
  2. Therapeutic Drug Monitoring: Assists in monitoring drug levels in clinical trials involving gefitinib and its metabolites.
  3. Biological Research: Aids in elucidating mechanisms of resistance against EGFR inhibitors and developing new therapeutic strategies for lung cancer treatment .

Properties

Product Name

O-Desmethyl gefitinib D8

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol

Molecular Formula

C21H22ClFN4O3

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2

InChI Key

IFMMYZUUCFPEHR-RHDPTBQRSA-N

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O

Isomeric SMILES

[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.